N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide
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Description
N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C23H24N4O3S and its molecular weight is 436.53. The purity is usually 95%.
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Biological Activity
N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide is a synthetic compound belonging to the class of thiazolo[3,2-b][1,2,4]triazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology.
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 378.43 g/mol
- CAS Number : 894046-86-7
Structural Characteristics
The compound features:
- A thiazolo[3,2-b][1,2,4]triazole core.
- A 3,4-dimethoxyphenyl group.
- An ethyl linkage connecting to a 3,5-dimethylbenzamide moiety.
Anticancer Properties
Research indicates that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant anticancer activities. The compound has been evaluated for its antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Activity
In a study evaluating similar triazole derivatives:
- Compounds with similar structural motifs showed IC₅₀ values ranging from 0.21 nM to 6.0 nM against cancer cell lines.
- The most potent derivative demonstrated comparable activity to established chemotherapeutics like CA-4 (Vascular disrupting agent) .
The proposed mechanism for the biological activity of this compound includes:
- Tubulin Inhibition : Similar compounds have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization.
- Apoptotic Induction : The ability to induce apoptosis in cancer cells has been noted in related studies.
Additional Biological Activities
Beyond anticancer effects, compounds in this class have also demonstrated:
- Antimicrobial Activity : Certain derivatives have shown effectiveness against bacterial strains and fungi.
- Anti-inflammatory Properties : Research suggests potential anti-inflammatory effects which could be beneficial in treating chronic inflammatory diseases .
Summary of Biological Activities
In Vivo Studies
In vivo studies using animal models (e.g., Balb/c mice) have indicated that certain derivatives can significantly reduce tumor growth and improve survival rates when administered at specific dosages .
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-14-9-15(2)11-17(10-14)22(28)24-8-7-18-13-31-23-25-21(26-27(18)23)16-5-6-19(29-3)20(12-16)30-4/h5-6,9-13H,7-8H2,1-4H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFOFPLHGOCLJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=C(C=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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